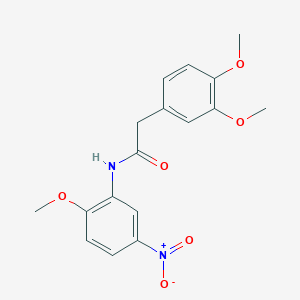
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound under discussion belongs to a class of chemicals that are often studied for their diverse biological activities and potential applications in material science. Such compounds are synthesized through various chemical reactions, involving strategic functionalization of aromatic systems with different substituents to achieve desired physical and chemical properties.
Synthesis Analysis
Synthesis of similar compounds often involves catalytic hydrogenation or reductive cyclization processes. For instance, a novel Pd/C catalyst with high activity and selectivity has been utilized for the hydrogenation of related nitrophenyl acetamides in green synthesis approaches, achieving high yields and selectivity (Zhang Qun-feng, 2008). Such methodologies could be adapted for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are standard techniques for determining the molecular structure of compounds. Studies on related compounds, such as depside derivatives, have been conducted to confirm their structure through 1H NMR, 13C NMR, and X-ray single crystal diffraction (Pengcheng Lv et al., 2009). These techniques could be similarly applied to our compound of interest for detailed molecular structure elucidation.
Chemical Reactions and Properties
Chemical reactions involving the compound would likely depend on the functional groups present. For instance, compounds with acetamide moieties participate in various chemical reactions, including cyclization and condensation, to yield products with potential pharmaceutical applications (Takeo Sakai et al., 2022).
科学的研究の応用
Green Synthesis Applications :
- Zhang Qun-feng (2008) discussed the use of a related compound, N-(3-Amino-4-methoxyphenyl)acetamide, in the green synthesis of azo disperse dyes. This study highlights the potential of using similar compounds in environmentally friendly synthesis processes (Zhang Qun-feng, 2008).
Capsaicinoid Analogs and Crystal Structure :
- Park et al. (1995) determined the crystal structure of a capsaicinoid analog, which is structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. This research contributes to understanding the structural properties of such compounds (Park et al., 1995).
Photoreactivity in Drug Design :
- Katritzky et al. (2003) explored the photoreactivity of molecules related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. These findings are crucial for designing drugs that can be activated or deactivated by light (Katritzky et al., 2003).
Anticancer and Analgesic Activities :
- Rani et al. (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives, which are structurally similar to the compound . This study demonstrates the potential therapeutic applications of such compounds (Rani et al., 2014).
Synthetic Applications in Organic Chemistry :
- Sakai et al. (2022) discussed the use of p-methoxybenzyl N-acetylcarbamate potassium salts, which are related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, in the synthesis of various organic compounds. This highlights the role of such compounds in synthetic chemistry (Sakai et al., 2022).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-7-5-12(19(21)22)10-13(14)18-17(20)9-11-4-6-15(24-2)16(8-11)25-3/h4-8,10H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUDXHSJXAEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)
![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)


![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)
![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)
![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)